![molecular formula C14H30N2O4Si B14450856 N-[3-(Triethoxysilyl)propyl]-L-prolinamide CAS No. 72947-47-8](/img/structure/B14450856.png)
N-[3-(Triethoxysilyl)propyl]-L-prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Triethoxysilyl)propyl]-L-prolinamide: is an organosilicon compound that combines the properties of both silicon and organic molecules It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to an L-prolinamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Triethoxysilyl)propyl]-L-prolinamide typically involves the reaction of 3-aminopropyltriethoxysilane with L-proline. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions. The process involves the formation of an amide bond between the amino group of the silane and the carboxyl group of L-proline .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: N-[3-(Triethoxysilyl)propyl]-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential in the formation of siloxane networks.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles[][2].
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols under mild conditions[][2].
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions[][2].
科学的研究の応用
Chemistry: N-[3-(Triethoxysilyl)propyl]-L-prolinamide is used as a coupling agent to enhance the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials and functionalized surfaces[3][3].
Biology: In biological research, this compound is used to modify surfaces for cell culture applications. It can improve the biocompatibility and functionality of biomaterials[3][3].
**Medicine:
特性
CAS番号 |
72947-47-8 |
|---|---|
分子式 |
C14H30N2O4Si |
分子量 |
318.48 g/mol |
IUPAC名 |
(2S)-N-(3-triethoxysilylpropyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H30N2O4Si/c1-4-18-21(19-5-2,20-6-3)12-8-11-16-14(17)13-9-7-10-15-13/h13,15H,4-12H2,1-3H3,(H,16,17)/t13-/m0/s1 |
InChIキー |
ZOVDFFOIWBSETC-ZDUSSCGKSA-N |
異性体SMILES |
CCO[Si](CCCNC(=O)[C@@H]1CCCN1)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNC(=O)C1CCCN1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


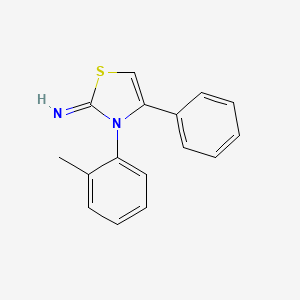
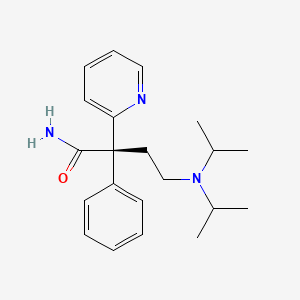
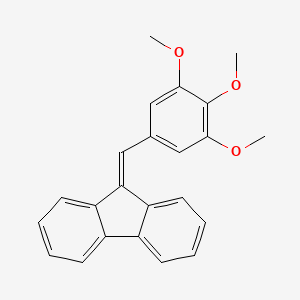

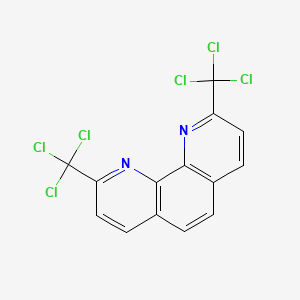

![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)


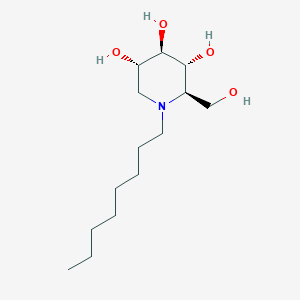
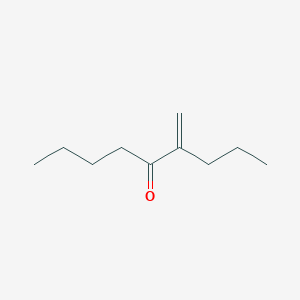

![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
